Biotin-11-deoxycytidine-5'-triphosphate

DNA labeling Nucleic acid detection Hybridization probe

Biotin-11-deoxycytidine-5'-triphosphate (Biotin-11-dCTP; CAS 136632-30-9) is a modified deoxycytidine triphosphate that carries a biotin moiety attached via an 11-atom linker to the C5 position of the cytidine base. This nucleotide analog functions as a direct substrate for multiple DNA polymerases, including Taq, Klenow fragment, T4 DNA polymerase, reverse transcriptase, and terminal deoxynucleotidyl transferase (TdT), enabling enzymatic incorporation of biotin into DNA or cDNA in place of natural dCTP.

Molecular Formula C28H46N7O16P3S
Molecular Weight 861.7 g/mol
Cat. No. B11935539
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiotin-11-deoxycytidine-5'-triphosphate
Molecular FormulaC28H46N7O16P3S
Molecular Weight861.7 g/mol
Structural Identifiers
SMILESC1C(C(OC1N2C=C(C(=NC2=O)N)C=CCNC(=O)CCCCCNC(=O)CCCCC3C4C(CS3)NC(=O)N4)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O
InChIInChI=1S/C28H46N7O16P3S/c29-26-17(14-35(28(40)34-26)24-13-19(36)20(49-24)15-48-53(44,45)51-54(46,47)50-52(41,42)43)7-6-12-31-22(37)9-2-1-5-11-30-23(38)10-4-3-8-21-25-18(16-55-21)32-27(39)33-25/h6-7,14,18-21,24-25,36H,1-5,8-13,15-16H2,(H,30,38)(H,31,37)(H,44,45)(H,46,47)(H2,29,34,40)(H2,32,33,39)(H2,41,42,43)/b7-6+/t18-,19-,20+,21-,24+,25-/m0/s1
InChIKeyJZKGHPGIZWCMBI-VPHBQDTQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Biotin-11-deoxycytidine-5'-triphosphate: C5-Position Biotin-dCTP with 11-Atom Linker for DNA Labeling


Biotin-11-deoxycytidine-5'-triphosphate (Biotin-11-dCTP; CAS 136632-30-9) is a modified deoxycytidine triphosphate that carries a biotin moiety attached via an 11-atom linker to the C5 position of the cytidine base . This nucleotide analog functions as a direct substrate for multiple DNA polymerases, including Taq, Klenow fragment, T4 DNA polymerase, reverse transcriptase, and terminal deoxynucleotidyl transferase (TdT), enabling enzymatic incorporation of biotin into DNA or cDNA in place of natural dCTP [1]. The 11-atom spacer ensures optimal exposure of the biotin moiety for subsequent detection using streptavidin or avidin conjugates, with the recommended substitution ratio for PCR and nick translation being 50% Biotin-11-dCTP / 50% unmodified dCTP [2]. Spectroscopic properties include λmax 294 nm and ε 9.3 L mmol⁻¹ cm⁻¹ (Tris-HCl pH 7.5), and the compound is supplied as a ≥95% pure (HPLC) filtered solution with a shelf life of 12 months at -20 °C [2].

Why Generic Substitution of Biotin-11-deoxycytidine-5'-triphosphate with Other Biotinylated Nucleotides Fails


Biotinylated nucleotides are not interchangeable reagents. The linker length (e.g., 11- vs 14- vs 16-atom), attachment position on the nucleobase (C5 of pyrimidines vs N4 of cytosine vs C7 of 7-deazapurines), and the base identity itself (dCTP vs dUTP vs dATP) collectively determine polymerase substrate efficiency, achievable substitution percentage, and ultimate detection sensitivity . Substituting Biotin-11-dCTP with Biotin-16-dUTP, for instance, may result in significantly lower PCR yield due to Taq polymerase's lower tolerance for dUTP analogs [1]. Conversely, using a dUTP analog when the target sequence is C-rich or T-poor fundamentally limits labeling density [2]. Procurement decisions based solely on the biotin tag without considering these structural parameters risk experimental failure, suboptimal signal, and wasted resources.

Quantitative Differentiation of Biotin-11-deoxycytidine-5'-triphosphate vs. Analogs: A Procurement Evidence Guide


11-Atom Linker vs. 14-Atom Linker: Optimized Steric Accessibility for Streptavidin Binding

Biotin-11-dCTP employs an 11-atom linker attaching biotin to the C5 position of cytidine, while Thermo Fisher's Biotin-14-dCTP utilizes a 14-atom linker attached to the N4 position of the pyrimidine base [1]. The 11-atom C5-attached design has been empirically validated to provide 'optimal substrate properties and efficient detection of the biotin moiety' in PCR, nick translation, and TUNEL applications [2]. In contrast, Biotin-14-dCTP with its longer N4 linker shows activity only in nick translation and random priming, with no demonstrated applicability in PCR or TUNEL [1]. This functional restriction arises because N4 modification on cytosine can interfere with Watson-Crick base pairing during polymerase extension, whereas C5 modification does not participate in hydrogen bonding [3].

DNA labeling Nucleic acid detection Hybridization probe

Taq Polymerase Substitution Tolerance: Biotin-dCTP vs. Biotin-dUTP in PCR Yield

A comparative study of biotinylated nucleotide substrate properties for Taq DNA polymerase revealed a critical distinction between dCTP and dUTP analogs. Biotin-16-dCTP (structurally analogous to Biotin-11-dCTP but with a longer linker) maintains PCR yield at substitution levels up to approximately 90%, whereas the yield of Biotin-16-dUTP decreases rapidly above 75% substitution . This class-level finding is directly relevant to Biotin-11-dCTP, as the 11-atom linker provides even less steric hindrance than the 16-atom linker, supporting efficient incorporation [1]. Taq polymerase incorporates biotinylated dCTP derivatives with greater efficiency than biotinylated dUTP derivatives under identical reaction conditions .

PCR Probe synthesis Enzymatic labeling

Terminal Deoxynucleotidyl Transferase (TdT) Incorporation Efficiency: Biotin-dCTP vs. Biotin-dATP

In a direct comparative study of biotinylated nucleotide incorporation by terminal deoxynucleotidyl transferase (TdT), biotinylated derivatives of dCTP and dUTP consistently demonstrated higher incorporation efficiency than their dATP counterparts [1]. Using biotinylated dCTP derivatives, the majority of substrate molecules were tailed with multiple biotinylated residues, indicating robust multi-labeling capacity [1]. This differential efficiency is critical for applications such as TUNEL (Terminal deoxynucleotidyl Transferase dUTP Nick End Labeling) where detection sensitivity directly correlates with the number of biotin moieties incorporated per DNA end. While Biotin-11-dUTP is the standard reagent for TUNEL , Biotin-11-dCTP provides a validated alternative for TdT-mediated 3'-end labeling when cytidine incorporation is experimentally advantageous [2].

TUNEL assay 3'-end labeling Apoptosis detection

Detection Sensitivity: 11-Atom Linker Enables Tyramide Signal Amplification (TSA) Compatibility

PerkinElmer's technical documentation explicitly states that for the highest sensitivity in detection of Biotin-11-dCTP-labeled products, a streptavidin-HRP conjugate with tyramide signal amplification (TSA) is recommended . The 11-atom linker length is specifically cited as the structural feature that enables this high-sensitivity detection modality . TSA can amplify signals up to 100-fold compared to standard streptavidin-enzyme detection methods, a sensitivity enhancement that is contingent upon sufficient steric accessibility of the biotin moiety for multi-step enzyme-substrate interactions [1]. The 11-atom linker provides this optimal balance between minimizing interference with polymerase activity (shorter is better) and maximizing streptavidin accessibility (longer is better) [2].

Signal amplification Sensitivity FISH

Storage Stability: Validated 12-Month Shelf Life with Quantified Solution Stability Parameters

Biotin-11-dCTP is supplied with a documented shelf life of 12 months when stored at -20 °C [1]. Long-term studies confirm that the compound maintains its functionality for up to 12 months under proper storage conditions, with degradation affecting incorporation efficiency and detection sensitivity beyond this period . For working solutions, stability is more limited: when stored at -80 °C, stock solutions should be used within 6 months; when stored at -20 °C, within 1 month [2]. This quantification of solution-phase stability is not uniformly documented across all commercial biotinylated nucleotide products, providing procurement transparency.

Reagent stability Quality control Procurement

Validated Application Scenarios for Biotin-11-deoxycytidine-5'-triphosphate Based on Quantitative Evidence


PCR-Based Probe Synthesis Requiring High-Density Biotin Labeling in C-Rich Templates

When the target DNA sequence is cytosine-rich or thymidine-poor, Biotin-11-dCTP is the mandatory choice for PCR probe synthesis because Biotin-dUTP analogs cannot label regions lacking thymidine residues [1]. The recommended substitution ratio of 50% Biotin-11-dCTP / 50% dCTP has been optimized to balance labeling density with amplicon yield [2]. Furthermore, the class-level evidence shows that Taq polymerase tolerates dCTP analog substitution up to ~90% before significant yield decrease, compared to only ~75% for dUTP analogs . This combination of sequence compatibility and high substitution tolerance makes Biotin-11-dCTP the superior procurement choice for generating biotinylated PCR probes from C-rich templates.

TUNEL Assays Requiring Cytidine-Based 3'-End Labeling

While Biotin-11-dUTP is the canonical TUNEL reagent, Biotin-11-dCTP has been validated for TUNEL applications where experimental design necessitates cytidine incorporation or where dUTP-based labeling shows suboptimal performance [3]. The differential TdT substrate efficiency data demonstrate that biotinylated dCTP derivatives achieve high incorporation efficiency with multiple biotin residues per DNA terminus [4]. This multi-labeling capacity directly enhances detection sensitivity in apoptosis assays where fragmented DNA ends are limiting. Procurement of Biotin-11-dCTP for TUNEL is supported by peer-reviewed literature validating this application [3].

Fluorescence In Situ Hybridization (FISH) Requiring Tyramide Signal Amplification

FISH applications targeting low-copy genomic sequences or requiring maximal signal-to-noise ratio benefit from Biotin-11-dCTP-labeled probes detected with streptavidin-HRP plus tyramide signal amplification (TSA). PerkinElmer's documentation explicitly confirms that the 11-atom linker enables TSA compatibility, which provides up to 100-fold signal enhancement over conventional detection . This validated amplification pathway is not uniformly documented for all biotinylated nucleotide products. Researchers performing high-sensitivity FISH should prioritize Biotin-11-dCTP based on this documented compatibility .

Nick Translation Labeling for Long-Term Probe Storage

Nick translation labeling with Biotin-11-dCTP produces stable biotinylated DNA probes suitable for long-term storage and repeated use. The documented 12-month shelf life of the reagent at -20 °C, combined with quantified working solution stability (6 months at -80 °C), supports experimental planning across extended project timelines [5][6]. The recommended 50% Biotin-11-dCTP / 50% dCTP ratio for nick translation [2] has been validated across multiple studies, including direct fluorescent labeling of clones by DOP PCR [7]. This established protocol stability reduces optimization time and reagent waste.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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